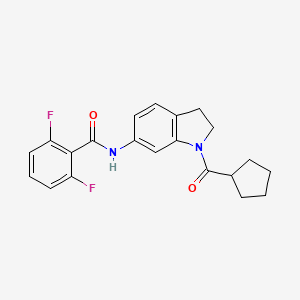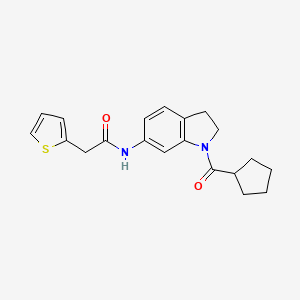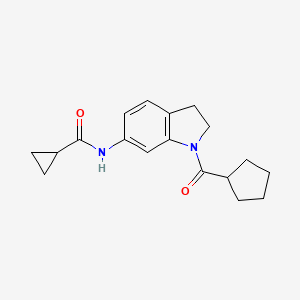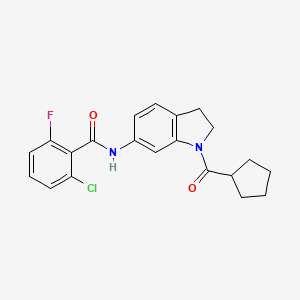
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methylphenyl)acetamide, commonly referred to as CID-71905, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CID-71905 is a member of the family of indoles, which are aromatic heterocyclic compounds that are known for their ability to act as ligands, or molecules that bind to other molecules. CID-71905 has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Applications De Recherche Scientifique
CID-71905 has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. CID-71905 has been used to study the effects of various drugs on the body, as well as the effects of various hormones on the body. Additionally, it has been used to study the effects of various environmental toxins on the body.
Mécanisme D'action
The exact mechanism of action of CID-71905 is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to a wide range of effects, such as the activation of certain enzymes or the inhibition of certain pathways.
Biochemical and Physiological Effects
CID-71905 has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer effects, as well as the ability to modulate the immune system. Additionally, it has been found to have neuroprotective effects, meaning it can protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CID-71905 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it cost-effective and accessible. Additionally, it has a wide range of biochemical and physiological effects, making it a versatile compound for use in experiments. However, there are also some limitations to using CID-71905 in experiments. It is not water soluble, making it difficult to use in experiments that require aqueous solutions. Additionally, it is not very stable, meaning it can degrade over time.
Orientations Futures
There are several potential future directions for the use of CID-71905 in scientific research. One potential direction is the study of its neuroprotective effects in the context of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be done on its anti-inflammatory and antioxidant effects, as well as its potential applications in cancer research. Additionally, further research could be done on its ability to modulate the immune system, as well as its potential applications in the treatment of autoimmune diseases. Finally, further research could be done on its pharmacokinetics, as well as its potential applications in drug delivery systems.
Méthodes De Synthèse
CID-71905 can be synthesized using a variety of different methods. One of the most commonly used methods is a palladium-catalyzed cross-coupling reaction. This method involves the use of a palladium catalyst, an organic amine, and an aryl halide. The amine and aryl halide react to form the desired product in the presence of the palladium catalyst. Other methods for synthesizing CID-71905 include condensation reactions and the use of a Grignard reagent.
Propriétés
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16-5-4-6-17(13-16)14-22(26)24-20-10-9-18-11-12-25(21(18)15-20)23(27)19-7-2-3-8-19/h4-6,9-10,13,15,19H,2-3,7-8,11-12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFVRQDXSGPXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)









